molecular formula C7H12O2 B2714652 1-Methoxycyclopentane-1-carbaldehyde CAS No. 412281-04-0

1-Methoxycyclopentane-1-carbaldehyde

Cat. No.: B2714652
CAS No.: 412281-04-0
M. Wt: 128.171
InChI Key: GKVKYSSIHCDQOL-UHFFFAOYSA-N
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Description

1-Methoxycyclopentane-1-carbaldehyde is an organic compound with the molecular formula C7H12O2. It is characterized by a cyclopentane ring substituted with a methoxy group and an aldehyde group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Scientific Research Applications

1-Methoxycyclopentane-1-carbaldehyde has several applications in scientific research:

Safety and Hazards

The safety information for 1-Methoxycyclopentane-1-carbaldehyde indicates that it may be flammable and may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . In case of contact with skin or eyes, rinse cautiously with water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxycyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the methylation of cyclopentanol followed by oxidation to introduce the aldehyde group. Another method includes the addition of methanol to cyclopentene, followed by oxidation .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the methylation and oxidation steps, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxycyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-methoxycyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Methoxycyclopentane-1-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the cyclopentane ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts .

Properties

IUPAC Name

1-methoxycyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-7(6-8)4-2-3-5-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVKYSSIHCDQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412281-04-0
Record name 1-methoxycyclopentane-1-carbaldehyde
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